molecular formula C19H22ClNO2 B2726057 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1795301-17-5

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide

Cat. No.: B2726057
CAS No.: 1795301-17-5
M. Wt: 331.84
InChI Key: VSJZADSHULDLEB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through a condensation reaction between a cyclopentanone derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is studied for its potential use in the development of organic electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    1-(4-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is unique due to the specific positioning of the furan-3-yl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(12-15-8-11-23-13-15)21-18(22)19(9-2-3-10-19)16-4-6-17(20)7-5-16/h4-8,11,13-14H,2-3,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZADSHULDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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